

# Historical Context & Emergence in Chemical Synthesis

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## Compound of Interest

Compound Name: **3-Bromo-2-methylbenzamide**

Cat. No.: **B1444311**

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The history of **3-Bromo-2-methylbenzamide** is not that of a target molecule but of a strategic intermediate. Its appearance in the scientific and patent literature coincides with the intensified search for novel therapeutics in oncology. The specific arrangement of the bromo, methyl, and benzamide functionalities provides a unique chemical handle for constructing complex heterocyclic scaffolds. Its primary significance is inextricably linked to the development of PARP inhibitors, a class of drugs that exploit the concept of synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1/2 mutations.<sup>[5][6]</sup> The demand for efficient routes to molecules like Talazoparib necessitated the development and optimization of synthetic pathways involving key fragments like **3-Bromo-2-methylbenzamide**.<sup>[7]</sup>

## Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of **3-Bromo-2-methylbenzamide** are summarized below.

Property	Value	Source(s)
CAS Number	919363-09-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	<a href="#">[1]</a> <a href="#">[8]</a>
Molecular Weight	214.06 g/mol	<a href="#">[1]</a> <a href="#">[9]</a>
Canonical SMILES	CC1=C(C=CC=C1Br)C(=O)N	<a href="#">[1]</a>
InChI Key	OADZVXZARJCFMF-UHFFFAOYSA-N	<a href="#">[1]</a>
Topological Polar Surface Area	43.1 Å <sup>2</sup>	<a href="#">[1]</a>
Predicted pKa	15.39 ± 0.50	<a href="#">[1]</a>

Characterization via standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry is essential for confirming identity and purity post-synthesis.

## Robust Synthetic Strategies

The most reliable and scalable synthesis of **3-Bromo-2-methylbenzamide** is achieved through the direct amidation of its corresponding carboxylic acid. This method is favored due to the commercial availability and stability of the starting material, 3-Bromo-2-methylbenzoic acid.[\[10\]](#)

## Primary Synthetic Route: Amidation of 3-Bromo-2-methylbenzoic Acid

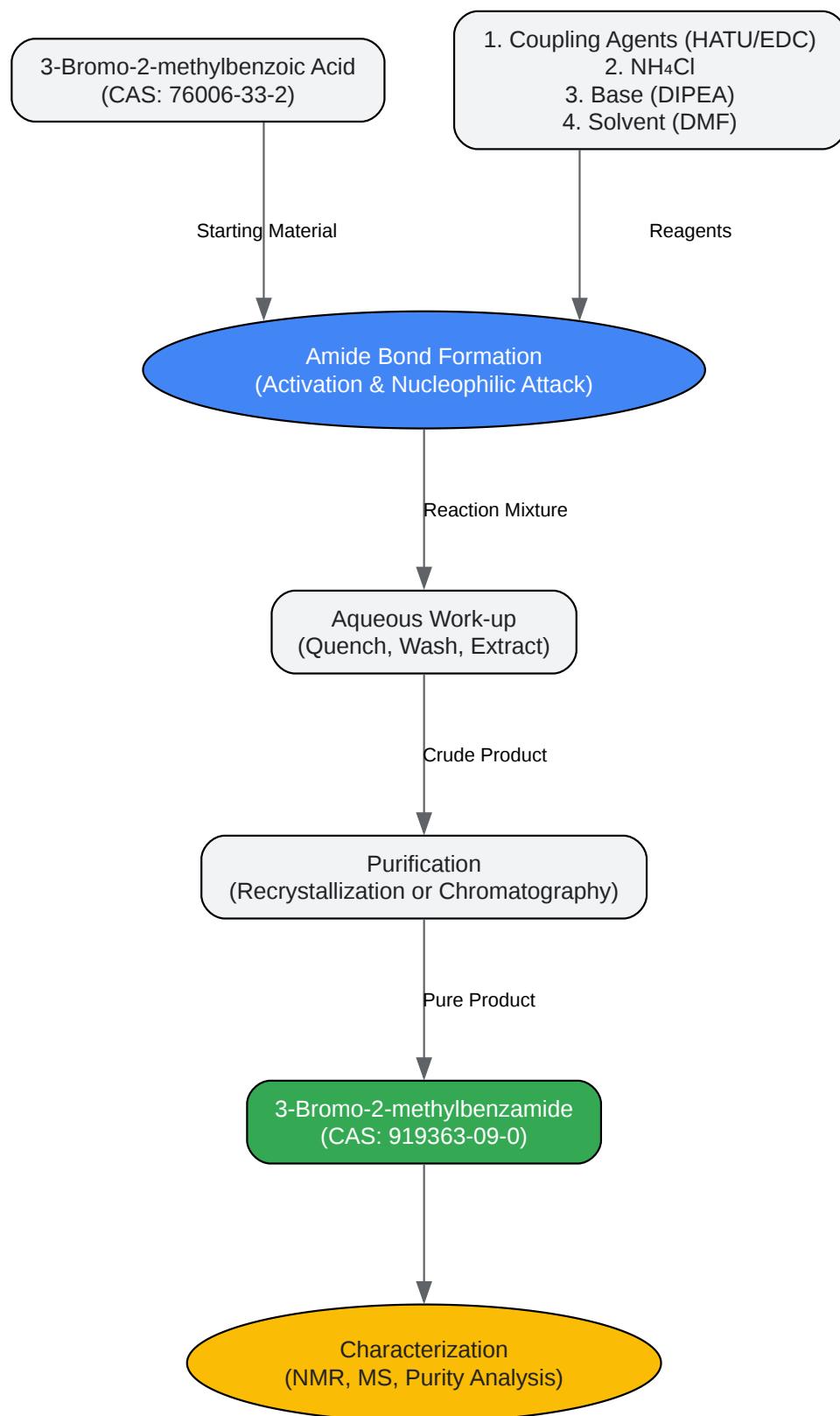
This pathway involves the activation of the carboxylic acid group of 3-Bromo-2-methylbenzoic acid to facilitate nucleophilic attack by an ammonia source. The use of peptide coupling agents is the standard, state-of-the-art approach for this transformation, as it proceeds under mild conditions with high efficiency and minimizes side reactions.

Causality of Experimental Choices:

- **Coupling Agents (EDC/HOBt or HATU):** Carbodiimides like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The addition of HOBt or HATU traps this intermediate to form an active ester, which is less prone to side reactions (like

racemization in chiral systems) and reacts cleanly with the amine. This two-stage activation is crucial for high-purity amide formation.

- Solvent (DMF/DCM): Anhydrous polar aprotic solvents like DMF or DCM are chosen to ensure all reagents remain in solution while not participating in the reaction (unlike protic solvents).
- Base (DIPEA): A non-nucleophilic organic base is required to neutralize the ammonium salt formed and to scavenge any acid generated during the reaction, driving the equilibrium towards product formation.

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Caption: General workflow for the synthesis of **3-Bromo-2-methylbenzamide**.

## Detailed Experimental Protocol

### Materials:

- 3-Bromo-2-methylbenzoic acid (1.0 eq)[\[10\]](#)
- Ammonium chloride (NH<sub>4</sub>Cl) (1.2 eq)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) or EDC/HOBt (1.2 eq each)[\[11\]](#)
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate, Saturated aqueous NaHCO<sub>3</sub>, Brine, Anhydrous MgSO<sub>4</sub>

### Procedure:

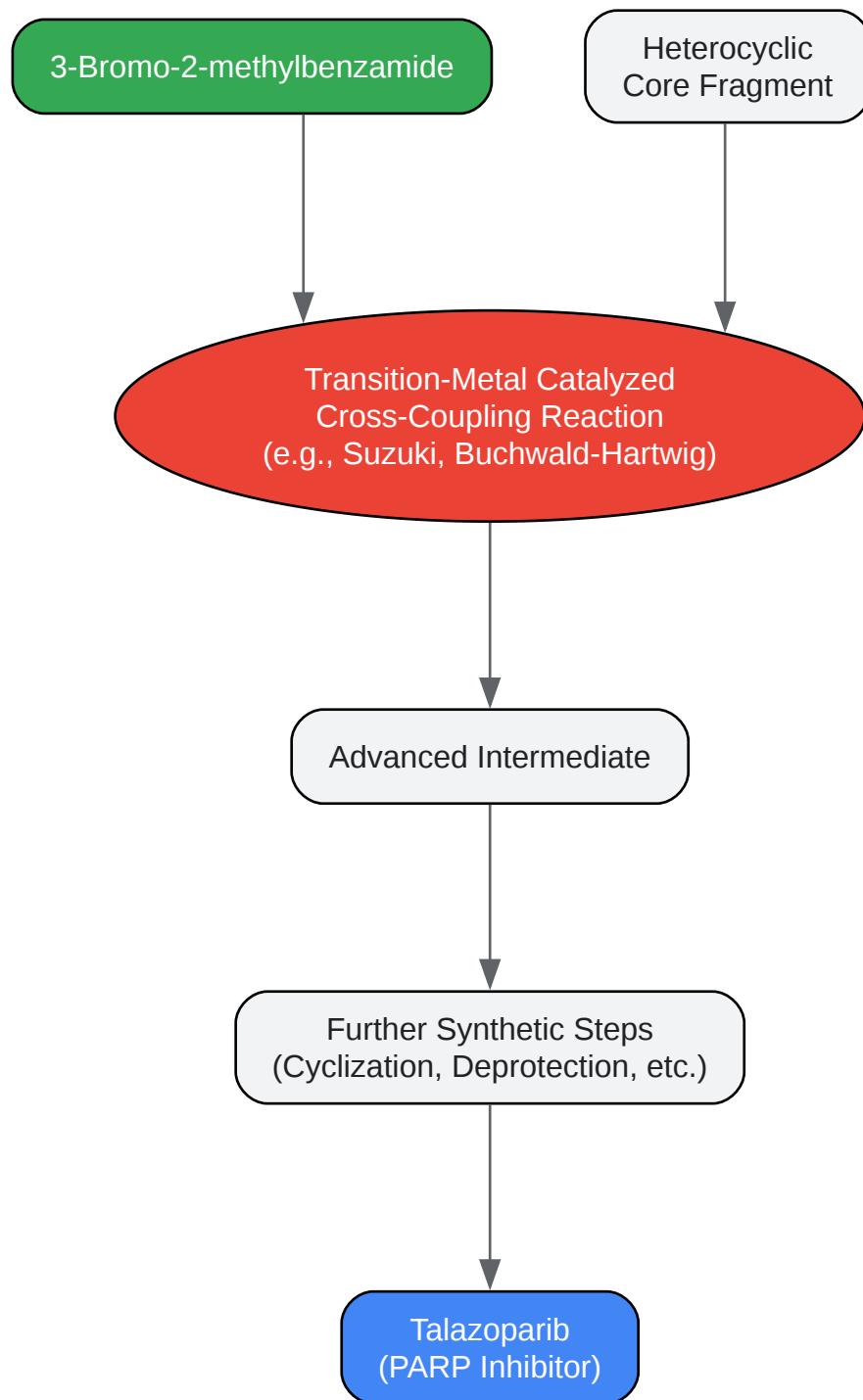
- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Bromo-2-methylbenzoic acid (1.0 eq) and dissolve it in anhydrous DMF.
- Reagent Addition: Add ammonium chloride (1.2 eq) and HATU (1.2 eq) to the solution. Cool the mixture to 0 °C using an ice bath.
- Base Addition: Slowly add DIPEA (3.0 eq) dropwise to the stirred solution. The reaction is often mildly exothermic.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution (2x) and brine (1x). This removes unreacted acid, DMF, and excess reagents.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure **3-Bromo-2-methylbenzamide**.
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and high-resolution mass spectrometry (HRMS).

## Critical Role in Pharmaceutical Synthesis: The Case of PARP Inhibitors

The primary industrial and academic value of **3-Bromo-2-methylbenzamide** lies in its role as a precursor for PARP inhibitors.<sup>[3][12]</sup> PARP enzymes are critical for repairing single-strand DNA breaks. In cancers with deficient double-strand break repair mechanisms (like BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and targeted cell death—a concept known as synthetic lethality.<sup>[6][13]</sup>

Talazoparib, a potent PARP inhibitor, utilizes **3-Bromo-2-methylbenzamide** as a core structural fragment.<sup>[7]</sup> The benzamide moiety is crucial for binding to the nicotinamide-binding pocket of the PARP enzyme, while the bromo- and methyl-substituted phenyl ring serves as an anchor point for building the rest of the complex heterocyclic structure.



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Caption: Role of **3-Bromo-2-methylbenzamide** in Talazoparib synthesis.

## Safety, Handling, and Storage

As with any laboratory chemical, **3-Bromo-2-methylbenzamide** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.
- **Toxicity:** While specific toxicity data is limited, related benzamides and bromo-aromatic compounds may cause skin, eye, and respiratory irritation.<sup>[14]</sup> A full safety data sheet (SDS) from the supplier should be consulted before use.

## Conclusion and Future Perspectives

**3-Bromo-2-methylbenzamide** exemplifies the critical role of well-designed chemical building blocks in modern drug discovery. Its history is tied to the successful clinical translation of PARP inhibitors, and its future utility will likely expand as chemists continue to explore its reactivity in the synthesis of new molecular entities. The robust and scalable synthetic protocols available make it an accessible and valuable tool for researchers aiming to construct novel therapeutics targeting a range of diseases. As synthetic methodologies advance, the demand for such strategically functionalized intermediates is poised to grow, solidifying the importance of **3-Bromo-2-methylbenzamide** in the synthetic chemist's toolbox.

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- To cite this document: BenchChem. [Historical Context & Emergence in Chemical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1444311#discovery-and-history-of-3-bromo-2-methylbenzamide>

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